2-(1-Phenylethyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Overview
Description
2-(1-Phenylethyl)-2-azabicyclo[221]heptane-3-carboxylic acid is a complex organic compound characterized by its bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Phenylethyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid can be achieved through several synthetic routes. One notable method involves the use of organocatalytic formal [4 + 2] cycloaddition reactions, which allow for the rapid and enantioselective formation of bicyclo[2.2.1]heptane derivatives from simple starting materials under mild conditions . Another approach involves the synthesis of ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate via intermediates such as 1-benzylperhydropyrano[3,4-c]pyrrol-4-one and 1-benzyl-3-(2-bromoethyl)-4-ethoxycarbonylpyrrolidinium bromide .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Phenylethyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or halides under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
2-(1-Phenylethyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential therapeutic properties, including its role as an inhibitor of certain enzymes . Additionally, this compound is used in the development of high-energy density materials and other industrial applications .
Mechanism of Action
The mechanism of action of 2-(1-Phenylethyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-(1-Phenylethyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid include other bicyclo[2.2.1]heptane derivatives, such as 7-oxabicyclo[2.2.1]heptane and its various substituted forms . These compounds share a similar bicyclic structure but differ in their functional groups and substituents.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in diverse fields. Its ability to undergo a variety of chemical reactions and its role as an enzyme inhibitor make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-(1-phenylethyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-10(11-5-3-2-4-6-11)16-13-8-7-12(9-13)14(16)15(17)18/h2-6,10,12-14H,7-9H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KABHMPAVGAFIRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3CCC(C3)C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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